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Compound of Interest

Compound Name: Ac-VAD-CHO

Cat. No.: B124947 Get Quote

For researchers, scientists, and drug development professionals, understanding and

modulating caspase activity is crucial for investigating apoptosis and related cellular processes.

Ac-VAD-CHO (N-Acetyl-L-valyl-L-alanyl-L-α-aspartyl-L-alaninal) is a potent, cell-permeable,

and reversible pan-caspase inhibitor, making it an invaluable tool for studying the roles of these

cysteine-aspartic proteases in programmed cell death and inflammation.[1][2] This document

provides detailed application notes and protocols for utilizing Ac-VAD-CHO in caspase activity

assays.

Introduction to Ac-VAD-CHO
Ac-VAD-CHO is a synthetic tetrapeptide that acts as a broad-spectrum inhibitor of caspases.

Its structure mimics the caspase cleavage site, allowing it to bind to the active site of these

enzymes and block their proteolytic activity. The aldehyde functional group forms a reversible

covalent bond with the catalytic cysteine residue in the caspase active site. Due to its cell-

permeable nature, Ac-VAD-CHO can be used in both cell-free and cell-based assays to inhibit

apoptosis and other caspase-mediated events. It is often used as a negative control in caspase

assays to confirm that the observed activity is indeed due to caspases.

Caspase Inhibition Profile
While Ac-VAD-CHO is recognized as a pan-caspase inhibitor, detailed and comparative

quantitative data on its inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50)

across all caspase isoforms are not extensively documented in readily available literature. For

context, the inhibitory profiles of other well-characterized caspase inhibitors are presented
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below. This highlights the selectivity of different peptide-based inhibitors and provides a

framework for interpreting results when using Ac-VAD-CHO.

Inhibitor Target Caspases Ki / IC50 Values Reference

Ac-DEVD-CHO
Primarily Caspase-3

and -7

Caspase-3: Ki = 0.23

nM; Caspase-7: Ki =

1.6 nM; Caspase-2: Ki

= 1.7 µM

[3][4]

Ac-YVAD-CHO Primarily Caspase-1

Caspase-1: Ki = 0.76

nM; Caspase-4, -5, -8,

-9, -10: Ki = 163-970

nM; Caspase-2, -3, -6,

-7: Ki > 10,000 nM

[5]

z-VAD-fmk
Pan-caspase

(irreversible)

Broad specificity;

weakly inhibits

caspase-2.

[6]

Note: The lack of a complete inhibitory profile for Ac-VAD-CHO in the provided search results

underscores the importance of empirical determination of optimal concentrations for specific

experimental systems.

Caspase Signaling Pathways
Caspases are central to the execution of apoptosis, which can be initiated through two primary

pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways

converge on the activation of effector caspases, such as caspase-3, which then cleave a

multitude of cellular substrates, leading to the characteristic morphological and biochemical

changes of apoptosis.
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Figure 1: Overview of the intrinsic and extrinsic apoptosis pathways.

Experimental Protocols
The following are generalized protocols for colorimetric and fluorometric caspase activity

assays. These should be optimized for your specific cell type, experimental conditions, and
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available reagents. Ac-VAD-CHO is used here as a negative control to confirm caspase-

specific activity.

Protocol 1: Colorimetric Caspase Activity Assay
This assay measures the cleavage of a colorimetric substrate, such as one conjugated to p-

nitroaniline (pNA). The release of pNA results in a color change that can be quantified using a

spectrophotometer.

Workflow for Colorimetric Caspase Assay
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Figure 2: Experimental workflow for a colorimetric caspase activity assay.
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Materials:

Cells of interest

Apoptosis-inducing agent

Phosphate-buffered saline (PBS), ice-cold

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

Protein assay reagent (e.g., BCA or Bradford)

2x Reaction buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)

Caspase substrate (e.g., Ac-DEVD-pNA, 4 mM stock in DMSO)

Ac-VAD-CHO (10 mM stock in DMSO)

96-well flat-bottom plate

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

Cell Preparation:

Seed cells in appropriate culture vessels and treat with an apoptosis-inducing agent for

the desired time. Include an untreated control group.

Cell Lysate Preparation:

Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).

Wash the cell pellet with ice-cold PBS.

Resuspend the cell pellet in ice-cold cell lysis buffer (e.g., 100 µL per 1-5 x 10^6 cells).

Incubate on ice for 15-30 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.

Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

Determine the protein concentration of the lysate.

Assay Setup:

In a 96-well plate, add 20-50 µg of protein from each cell lysate to individual wells.

Adjust the volume of each well to 50 µL with cell lysis buffer.

Negative Control: To a set of wells containing lysate from apoptotic cells, add Ac-VAD-
CHO to a final concentration of 20-50 µM. Incubate at room temperature for 10-15

minutes.

Blank: Prepare wells containing 50 µL of cell lysis buffer only.

Reaction Initiation and Measurement:

Prepare a master mix by diluting the caspase substrate in 2x reaction buffer to the desired

final concentration (e.g., 200 µM).

Add 50 µL of the substrate-reaction buffer mix to each well.

Incubate the plate at 37°C for 1-2 hours, protected from light.

Measure the absorbance at 405 nm using a microplate reader.

Protocol 2: Fluorometric Caspase Activity Assay
This assay is generally more sensitive than the colorimetric assay and measures the cleavage

of a fluorogenic substrate, such as one conjugated to 7-amino-4-methylcoumarin (AMC) or 7-

amino-4-trifluoromethylcoumarin (AFC). The release of the fluorophore results in an increase in

fluorescence that can be measured with a fluorometer.

Workflow for Fluorometric Caspase Assay
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Figure 3: Experimental workflow for a fluorometric caspase activity assay.
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Materials:

All materials listed for the colorimetric assay

Caspase substrate (e.g., Ac-DEVD-AMC, 1 mM stock in DMSO)

Black 96-well plate suitable for fluorescence measurements

Fluorometer with appropriate excitation and emission filters (e.g., Ex/Em = 380/460 nm for

AMC)

Procedure:

Cell Preparation and Lysate Preparation:

Follow steps 1 and 2 from the colorimetric assay protocol.

Assay Setup:

In a black 96-well plate, add 20-50 µg of protein from each cell lysate to individual wells.

Adjust the volume of each well to 50 µL with cell lysis buffer.

Negative Control: To a set of wells containing lysate from apoptotic cells, add Ac-VAD-
CHO to a final concentration of 20-50 µM. Incubate at room temperature for 10-15

minutes.

Blank: Prepare wells containing 50 µL of cell lysis buffer only.

Reaction Initiation and Measurement:

Prepare a master mix by diluting the fluorogenic caspase substrate in 2x reaction buffer to

the desired final concentration (e.g., 50 µM).

Add 50 µL of the substrate-reaction buffer mix to each well.

Incubate the plate at 37°C for 1-2 hours, protected from light.
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Measure the fluorescence using a fluorometer with the appropriate excitation and

emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

Data Interpretation
The activity of caspases is determined by comparing the signal (absorbance or fluorescence)

from the apoptotic sample to the untreated control. A significant increase in the signal in the

apoptotic sample indicates caspase activation. The signal from the Ac-VAD-CHO-treated

sample should be close to the baseline level of the untreated control, confirming that the

measured activity is caspase-dependent. The fold-increase in caspase activity can be

calculated as:

(Signal of apoptotic sample - Signal of blank) / (Signal of untreated control - Signal of blank)

Conclusion
Ac-VAD-CHO is an essential tool for researchers studying apoptosis and other caspase-

mediated processes. Its broad-spectrum inhibitory activity allows for the clear demonstration of

caspase involvement in cellular events. The protocols provided herein offer a robust framework

for conducting colorimetric and fluorometric caspase activity assays. As with any enzymatic

assay, optimization of parameters such as substrate and inhibitor concentrations, incubation

times, and protein amounts is recommended to achieve the most reliable and reproducible

results for your specific experimental system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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